1,1-Diethoxynonane
Overview
Description
1,1-Diethoxynonane, also known as Nonanal diethyl acetal or n-Nonanal diethyl acetal, is a chemical compound with the molecular formula C13H28O2 . It has an average mass of 216.360 Da and a monoisotopic mass of 216.208923 Da .
Synthesis Analysis
The direct conversion of ethanol to 1,1-diethoxyethane (DEE) through one-pot dehydrogenation-acetalization has attracted broad interest from both academia and industry . Based on thermodynamics, the oxidative dehydrogenation of alcohol to acetaldehyde requires high temperature to activate oxygen to realize the C−H cleavage, while the acetalization of acetaldehyde with ethanol is an exothermic reversible reaction favorable at low temperature .Molecular Structure Analysis
The molecular structure of 1,1-Diethoxynonane consists of 13 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey is RJMSGTVQHHFVLK-UHFFFAOYSA-N .Scientific Research Applications
Diesel Engine Emission Improvement
1,1-Diethoxynonane, specifically 1,1-diethoxyethane, is studied for its potential as a bio-derived oxygenated compound used as an additive in automotive diesel engines. It's synthesized from bio-ethanol using acid-catalyzed processes. This additive shows a marked reduction in exhaust smoke while having a minimal effect on gaseous pollutants (HC, CO, and NOx) emissions. However, it slightly increases fuel consumption due to its total oxygen content (Frusteri, Beatrice, Guido, & Spadaro, 2007).
Catalytic Synthesis Processes
The efficient synthesis of 1,1-diethoxyethane via sequential ethanol reactions using silica-supported copper and H-Y zeolite catalysts has been explored. This process involves the selective dehydrogenation of ethanol to acetaldehyde and subsequent acetalization to DEE. This method shows high yield and potential for the synthesis of other important acetals (He & Liu, 2014).
Chemical Synthesis and Reactor Design
Studies on the synthesis of 1,1-diethoxyethane in a continuous flow reactor using Amberlyst 15 as a catalyst provide insights into catalyst deactivation and the effect of feed purity and solvent addition. This research helps in understanding the chemical synthesis process and designing more efficient reactors (Gómez, Arrúa, & Abello, 2004).
Molecular Structure and Spectroscopy
The study of the conformations of 1,1-diethoxyethane using matrix isolation infrared spectroscopy and ab initio computations provides detailed insights into its molecular structure and spectral characteristics. This research is valuable for understanding the chemical properties and behavior of DEE at a molecular level (Venkatesan & Viswanathan, 2011).
Process Intensification in Acetal Synthesis
Research on process intensification technologies like the Simulated Moving Bed Reactor and Simulated Moving Bed Membrane Reactor (PermSMBR) for the production of acetals such as 1,1-diethoxyethane reveals innovative techniques for improving the efficiency and feasibility of their synthesis. This contributes to the development of green oxygenates for diesel blending (Pereira & Rodrigues, 2013).
Bioenergy and Renewable Sources
Research focused on the reactive distillation process for the production of 1,1-diethoxybutane from bioalcohol, involving kinetic studies and simulation models, emphasizes the role of 1,1-diethoxynonane derivatives in renewable energy sources and bioenergy applications (Agirre, Barrio, Güemez, Cambra, & Arias, 2010).
properties
IUPAC Name |
1,1-diethoxynonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h13H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMSGTVQHHFVLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068976 | |
Record name | Nonane, 1,1-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethoxynonane | |
CAS RN |
54815-13-3 | |
Record name | 1,1-Diethoxynonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54815-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonane, 1,1-diethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054815133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonane, 1,1-diethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonane, 1,1-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-diethoxynonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.946 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.